molecular formula C30H28N2O5 B337093 2-(4-METHOXYPHENYL)-N-(4-{4-[2-(4-METHOXYPHENYL)ACETAMIDO]PHENOXY}PHENYL)ACETAMIDE

2-(4-METHOXYPHENYL)-N-(4-{4-[2-(4-METHOXYPHENYL)ACETAMIDO]PHENOXY}PHENYL)ACETAMIDE

Cat. No.: B337093
M. Wt: 496.6 g/mol
InChI Key: LRMJCIWEOBXNIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N’-[oxybis(4,1-phenylene)]bis[2-(4-methoxyphenyl)acetamide]: is a synthetic organic compound characterized by its complex structure, which includes two acetamide groups connected by an oxybis(phenylene) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[oxybis(4,1-phenylene)]bis[2-(4-methoxyphenyl)acetamide] typically involves the reaction of 4-methoxyphenylacetic acid with an appropriate amine derivative in the presence of a coupling agent. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or dimethylformamide.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: Catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often employed to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale reactors: To accommodate the volume of reactants.

    Automated systems: For precise control of reaction conditions.

    Purification processes: Such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-[oxybis(4,1-phenylene)]bis[2-(4-methoxyphenyl)acetamide] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N,N’-[oxybis(4,1-phenylene)]bis[2-(4-methoxyphenyl)acetamide] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N,N’-[oxybis(4,1-phenylene)]bis[2-(4-methoxyphenyl)acetamide] involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-[oxybis(4,1-phenylene)]bis[2-methylbenzamide]
  • N,N’-[oxybis(4,1-phenylene)]bis[2-(2-methoxyphenoxy)acetamide]
  • N,N’-[oxybis(4,1-phenylene)]bis[2-(4-methoxyphenoxy)acetamide]

Uniqueness

N,N’-[oxybis(4,1-phenylene)]bis[2-(4-methoxyphenyl)acetamide] is unique due to its specific structural features, such as the presence of methoxy groups and the oxybis(phenylene) linkage. These features contribute to its distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

Molecular Formula

C30H28N2O5

Molecular Weight

496.6 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-[4-[4-[[2-(4-methoxyphenyl)acetyl]amino]phenoxy]phenyl]acetamide

InChI

InChI=1S/C30H28N2O5/c1-35-25-11-3-21(4-12-25)19-29(33)31-23-7-15-27(16-8-23)37-28-17-9-24(10-18-28)32-30(34)20-22-5-13-26(36-2)14-6-22/h3-18H,19-20H2,1-2H3,(H,31,33)(H,32,34)

InChI Key

LRMJCIWEOBXNIP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)OC

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)OC

Origin of Product

United States

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